N-(1-(((3-HO-PROPYL)AMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE
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Overview
Description
N-(1-(((3-HO-PROPYL)AMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE is a complex organic compound that features a combination of functional groups, including a nitrophenyl group, a furan ring, and a benzamide moiety. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(((3-HO-PROPYL)AMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Nitro Group: Nitration of the phenyl ring using nitric acid and sulfuric acid.
Amide Bond Formation: Coupling of the furan derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.
Final Assembly: Combining the intermediate products under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(1-(((3-HO-PROPYL)AMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(1-(((3-HO-PROPYL)AMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Cellular Pathways: Affecting cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(1-(((3-HO-PROPYL)AMINO)CARBONYL)-2-(5-(3-NITROPHENYL)-2-FURYL)VINYL)BENZAMIDE: shares similarities with other benzamide derivatives and nitroaromatic compounds.
Unique Features: The combination of functional groups in this compound may confer unique biological activities or chemical reactivity compared to other similar compounds.
List of Similar Compounds
- This compound
- This compound
- This compound
Properties
IUPAC Name |
N-[(Z)-3-(3-hydroxypropylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-13-5-12-24-23(29)20(25-22(28)16-6-2-1-3-7-16)15-19-10-11-21(32-19)17-8-4-9-18(14-17)26(30)31/h1-4,6-11,14-15,27H,5,12-13H2,(H,24,29)(H,25,28)/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCVDXYJJFNUHK-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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